

Edaravone D5 CAS number and molecular formula.

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Compound of Interest

Compound Name: Edaravone D5

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An In-depth Technical Guide to Edaravone D5

This technical guide provides a comprehensive overview of **Edaravone D5**, a deuterated analog of Edaravone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanisms of action.

Core Compound Information

Edaravone D5 is a stable, isotopically labeled form of Edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The deuteration of the phenyl group provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

The key chemical and physical properties of **Edaravone D5** are summarized in the table below for easy reference and comparison.



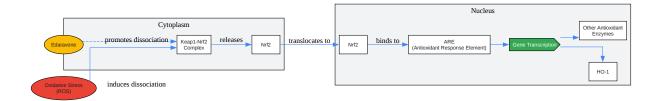
Property	Value	Citations
CAS Number	1228765-67-0	[1][2][3][4][5][6]
Molecular Formula	C10H5D5N2O	[2][3][4][5]
Molecular Weight	179.23 g/mol	[1][2][3][4][5]
IUPAC Name	5-methyl-2-(2,3,4,5,6- pentadeuteriophenyl)-4H- pyrazol-3-one	[1]
Synonyms	Edaravone-d5, MCI-186-d5	[1][2][6]
Appearance	Pale beige to white solid	[3][7]
Solubility	Soluble in DMSO	[3]
Storage	2-8°C	[3][4]

Mechanism of Action and Signaling Pathways

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily centered on its potent antioxidant properties. It functions as a free radical scavenger, mitigating oxidative stress which is a key pathological feature in neurodegenerative diseases.[8] Recent research has elucidated several signaling pathways that are modulated by Edaravone.

One of the primary mechanisms of Edaravone's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9] This pathway enhances the cellular defense against oxidative damage.





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Edaravone's activation of the Nrf2 signaling pathway.

Recent studies have shown that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR).[10][11] Upon activation, AHR translocates to the nucleus and promotes the expression of cytoprotective genes, some of which overlap with the Nrf2 pathway, further contributing to its antioxidant and neuroprotective effects.[10][11]



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Edaravone's role in the AHR signaling pathway.

Edaravone has also been found to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[12] This pathway is crucial for the survival and maintenance of



motor neurons. Edaravone's ability to enhance this signaling cascade suggests a neurotrophic mechanism of action, contributing to its therapeutic effects in ALS.[12]

Experimental Protocols

The following sections detail key experimental methodologies relevant to the study of Edaravone.

A validated, stability-indicating RP-HPLC method is crucial for the accurate quantification of Edaravone in pharmaceutical formulations and biological samples. The following protocol is based on established methods.[13][14][15][16][17]

3.1.1. Chromatographic Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 μm).[13][14][15][16]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-15 min: Linear gradient to 5% A, 95% B
 - 15-20 min: 5% A, 95% B
 - 20-25 min: Linear gradient to 95% A, 5% B
- Flow Rate: 1.0 mL/min.[17]
- Injection Volume: 20 μL.[17]
- Column Temperature: 30°C.
- Detection Wavelength: 260 nm.[17]

3.1.2. Standard and Sample Preparation





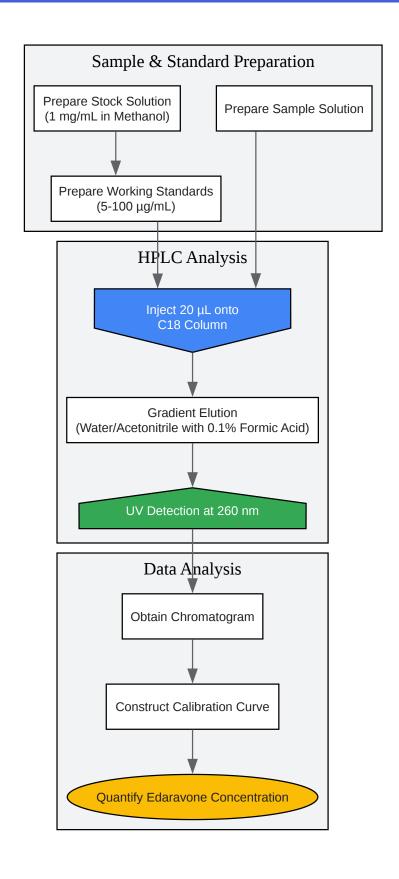


- Stock Solution: Prepare a 1 mg/mL stock solution of **Edaravone D5** in methanol.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range of 5-100 μg/mL.
- Sample Preparation: Dilute samples to fall within the linear range of the assay.

3.1.3. Method Validation

The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15][16]





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General workflow for HPLC analysis of Edaravone.



The following protocol is a representative example of Edaravone administration in a mouse model of neurodegeneration, based on published studies.[18]

3.2.1. Animal Model

- Species: Mouse (e.g., SCA1 knock-in model).[18]
- Age: 8 weeks at the start of treatment.[18]

3.2.2. Dosing and Administration

- Drug Formulation: Edaravone dissolved in saline.
- Dose: 40 mg/kg body weight.[18]
- Route of Administration: Daily intraperitoneal (i.p.) injection.
- Treatment Duration: 95-100 days.[18]
- Control Group: Administered an equivalent volume of saline.

3.2.3. Outcome Measures

- Behavioral Tests: Rotarod, open field test, gait analysis.[18]
- Histological Examination: Brain tissue analysis for neurodegeneration markers.
- Biochemical Analyses: Measurement of oxidative stress markers, inflammatory cytokines, and neurotrophic factors.

Clinical Administration

In clinical settings, Edaravone is administered intravenously or as an oral suspension for the treatment of ALS.[19]

- Intravenous (IV) Infusion: The standard dosage is 60 mg administered over a 60-minute IV infusion.[19]
 - o Initial Cycle: Daily for 14 days, followed by a 14-day drug-free period.[19]



- Subsequent Cycles: Daily for 10 of 14 days, followed by a 14-day drug-free period.[19]
- Oral Suspension: An oral formulation is available, with dosing regimens designed to provide comparable exposure to the IV formulation.[20][21]

This technical guide provides a foundational understanding of **Edaravone D5**, its properties, mechanisms, and relevant experimental protocols. For further details, researchers are encouraged to consult the cited literature.

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